molecular formula C20H21BFNO3 B2756042 2-Benzyloxy-3-cyano-5-fluorophenylboronic acid pinacol ester CAS No. 1661043-42-0

2-Benzyloxy-3-cyano-5-fluorophenylboronic acid pinacol ester

Cat. No. B2756042
CAS RN: 1661043-42-0
M. Wt: 353.2
InChI Key: MDRRMYPFEVEYLO-UHFFFAOYSA-N
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Description

“2-Benzyloxy-3-cyano-5-fluorophenylboronic acid pinacol ester” is a type of pinacol boronic ester . Pinacol boronic esters are highly valuable building blocks in organic synthesis . They are usually bench stable, easy to purify, and often even commercially available .


Chemical Reactions Analysis

Pinacol boronic esters are used in various chemical transformations where the valuable boron moiety remains in the product . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . The most important application is the Suzuki–Miyaura-coupling .

Scientific Research Applications

Safety and Hazards

While specific safety and hazard information for “2-Benzyloxy-3-cyano-5-fluorophenylboronic acid pinacol ester” was not found, decomposition of similar compounds can lead to the release of irritating gases and vapors, such as Carbon monoxide (CO), Carbon dioxide (CO2), Oxides of boron, Nitrogen oxides (NOx), and Hydrogen fluoride .

Future Directions

The future directions in the research and application of pinacol boronic esters could involve the development of more efficient and versatile synthesis methods, expanding the scope of chemical transformations, and improving the stability of these compounds .

Mechanism of Action

Target of Action

The primary targets of 2-Benzyloxy-3-cyano-5-fluorophenylboronic acid pinacol ester are organic compounds in chemical reactions, particularly in the Suzuki–Miyaura (SM) cross-coupling . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound plays a significant role in the Suzuki–Miyaura cross-coupling reaction . It is involved in the protodeboronation of pinacol boronic esters This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Pharmacokinetics

The compound is relatively stable, readily prepared, and generally environmentally benign , making it a suitable reagent for SM coupling conditions .

Result of Action

The compound’s action results in the formation of new carbon-carbon bonds through the SM coupling reaction . This leads to the creation of diverse molecules with high enantioselectivity . For example, the protodeboronation process was used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .

Action Environment

Environmental factors, such as pH, can significantly influence the compound’s action, efficacy, and stability . For instance, the rate of hydrolysis of phenylboronic pinacol esters, a related class of compounds, is considerably accelerated at physiological pH . Therefore, these factors must be carefully considered when using the compound for pharmacological purposes .

properties

IUPAC Name

5-fluoro-2-phenylmethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BFNO3/c1-19(2)20(3,4)26-21(25-19)17-11-16(22)10-15(12-23)18(17)24-13-14-8-6-5-7-9-14/h5-11H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDRRMYPFEVEYLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2OCC3=CC=CC=C3)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyloxy-3-cyano-5-fluorophenylboronic acid pinacol ester

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